5-Bromo-6-methoxy-4-methylnicotinic acid

Description

Overview and Classification

5-Bromo-6-methoxy-4-methylnicotinic acid is a synthetic heterocyclic organic compound that belongs to the class of substituted nicotinic acid derivatives. This compound is characterized by multiple functional group substitutions on the pyridine ring system, specifically featuring a bromine atom, a methoxy group, and a methyl group at strategic positions. The compound is classified as a pyridine derivative and falls under the broader category of nitrogen-containing heterocyclic carboxylic acids.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being 5-bromo-6-methoxy-4-methylpyridine-3-carboxylic acid. This nomenclature clearly indicates the positions of each substituent on the pyridine ring relative to the carboxylic acid functional group at position 3. The compound does not occur naturally and must be synthesized through specific organic chemistry methodologies designed to introduce the required substituents in a controlled manner.

Chemical Structure and Properties

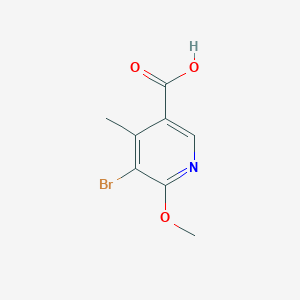

The molecular structure of this compound is defined by its molecular formula of C8H8BrNO3, which indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The compound exhibits a molecular weight of 246.06 grams per mole, making it a relatively compact molecule despite the presence of multiple substituent groups.

The structural arrangement features a pyridine ring as the core scaffold, with the carboxylic acid group (-COOH) attached at position 3 of the ring system. The bromine substituent occupies position 5, providing significant steric bulk and electronic effects that influence the compound's reactivity patterns. The methoxy group (-OCH3) at position 6 contributes both electron-donating properties and additional steric considerations, while the methyl group (-CH3) at position 4 provides further electronic modulation of the ring system.

Identification Parameters

The chemical identification of this compound relies on several standardized parameters that ensure accurate compound recognition and verification. The Chemical Abstracts Service registry number for this compound is 1820687-27-1, which serves as a unique identifier in chemical databases and literature.

The Simplified Molecular Input Line Entry System representation provides a standardized method for encoding the molecular structure in a linear text format, facilitating computational analysis and database searches. This notation clearly defines the connectivity patterns and functional group arrangements within the molecule, enabling precise structural identification across different chemical information systems.

Structural Analysis and Electronic Properties

The electronic structure of this compound exhibits complex interactions between the various substituent groups and the aromatic pyridine core. The presence of the electron-withdrawing carboxylic acid group and bromine atom creates regions of electron deficiency, while the electron-donating methoxy and methyl groups provide compensating electron density.

The bromine substituent at position 5 introduces significant polarizability and contributes to the compound's potential for halogen bonding interactions. This halogen substitution pattern influences both the chemical reactivity and physical properties of the molecule, particularly affecting its solubility characteristics and intermolecular interaction patterns. The methoxy group at position 6 provides additional conformational flexibility through rotation around the carbon-oxygen bond, while simultaneously contributing to the overall dipole moment of the molecule.

The positioning of these substituents creates a unique electronic environment that distinguishes this compound from other nicotinic acid derivatives. The steric crowding around the pyridine ring, particularly between the methyl group at position 4 and the methoxy group at position 6, influences the three-dimensional conformation of the molecule and affects its potential binding interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

5-bromo-6-methoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(8(11)12)3-10-7(13-2)6(4)9/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGSEVNFBJPLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C(=O)O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-4-methylnicotinic acid typically involves the bromination of 6-methoxy-4-methylnicotinic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the nicotinic acid ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-4-methylnicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

BMMA serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

- Types of Reactions :

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The methoxy and methyl groups can be oxidized or reduced.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, thiols | Base (e.g., NaOH) |

| Oxidation | KMnO₄, CrO₃ | Varies based on target |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions |

| Coupling | Palladium catalysts, boronic acids | Specific coupling conditions |

Biology

BMMA has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

- Antimicrobial Activity : Studies indicate that BMMA exhibits significant antibacterial effects against various pathogens. This activity may stem from its ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.

- Anticancer Activity : Research has shown that BMMA can induce apoptosis in cancer cell lines. For instance, a study on leukemia K562 cells demonstrated significant cytotoxicity, suggesting mechanisms such as cell cycle arrest and apoptosis induction are involved.

Case Study: Anticancer Mechanisms

- Cell Cycle Arrest : BMMA inhibits cancer cell proliferation by interfering with the cell cycle.

- Apoptosis Induction : It promotes programmed cell death in malignant cells.

Industrial Applications

In addition to its research applications, BMMA is also utilized in various industrial contexts:

- Pharmaceutical Development : As an intermediate in the synthesis of therapeutic agents.

- Material Science : In the development of new materials with specific properties, enhancing stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Key Nicotinic Acid Derivatives and Their Properties

Structural and Functional Analysis

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Br, Cl): Bromo and chloro substituents at position 5 or 6 enhance electrophilicity, facilitating nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions . Methoxy vs. Hydroxyl Groups: Methoxy (6-OCH₃) increases lipophilicity, while hydroxyl (6-OH) enhances hydrogen-bonding capacity and acidity (pKa ~3–4 for carboxylic acid derivatives) . Replacing methoxy with dimethylamino (6-N(CH₃)₂) increases solubility in polar solvents .

Synthetic Utility :

- 2-Bromo-4-methylnicotinic acid (mp 173–174°C) is synthesized in 87% yield via alkaline hydrolysis, suggesting similar protocols could apply to the target compound .

- Methyl ester derivatives (e.g., Methyl 5-bromo-6-methoxynicotinate) are common intermediates for further functionalization .

Biological Relevance: Methoxy and bromo substituents are prevalent in kinase inhibitors (e.g., JAK2/STAT3 inhibitors), where electronic modulation is critical . Dimethylamino-substituted analogs show enhanced bioavailability, as seen in the high cost ($2,279/5g) of 5-bromo-6-(dimethylamino)-4-methylnicotinic acid .

Biological Activity

5-Bromo-6-methoxy-4-methylnicotinic acid (BMMA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. The compound features a bromine atom at the 5-position, a methoxy group at the 6-position, and a methyl group at the 4-position of the nicotinic acid ring, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

BMMA has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of nicotinic acid exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

Research has demonstrated that BMMA can induce apoptosis in cancer cell lines. A study evaluating its effects on leukemia K562 cells reported significant cytotoxicity, suggesting that BMMA may act through mechanisms such as cell cycle arrest and the induction of apoptosis .

Mechanism of Action:

- Cell Cycle Arrest: BMMA inhibits cancer cell proliferation by interfering with the cell cycle.

- Apoptosis Induction: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.

Case Studies

-

Anticancer Efficacy in Preclinical Models:

A study conducted on mice treated with BMMA showed a reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, supporting its role as a potential anticancer agent . -

Toxicity Assessment:

A short-term toxicity study evaluated the effects of BMMA on female B6C3F1 mice over a period of 13 weeks. The study found no significant adverse effects on survival or organ health at various doses, indicating a favorable safety profile for further development .

The biological activity of BMMA is believed to involve several mechanisms:

Q & A

What are the established synthetic routes for 5-Bromo-6-methoxy-4-methylnicotinic acid, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of structurally similar brominated nicotinic acid derivatives typically involves halogenation, methoxylation, and alkylation steps. For example, 2-Bromo-4-methylnicotinic acid was synthesized via hydrolysis of a precursor (Compound 26) in 10% NaOH, yielding 87% product with melting point 173–174°C . Key variables include:

- Base selection : Strong bases like NaOH favor hydrolysis but may require controlled conditions to avoid side reactions.

- Temperature : Optimal ranges (e.g., 80–100°C) balance reaction rate and decomposition.

- Purification : Recrystallization from water or organic solvents improves purity, as evidenced by elemental analysis (C: 39.09% experimental vs. 38.91% calculated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.